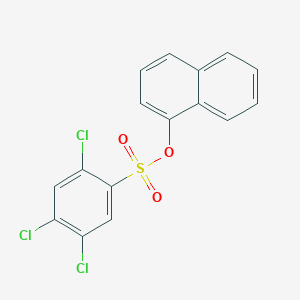
Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H9Cl3O3S and its molecular weight is 387.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Interaction and Fluorescence Probes
- Protein Binding and Fluorescence Enhancement : 1-Anilino-8-naphthalene sulfonate (ANS) binds specifically to apomyoglobin and apohemoglobin, enhancing fluorescence and indicating non-polar site binding, which suggests applications in studying protein structures and interactions (Stryer, 1965).
Environmental Science and Biodegradation
- Anaerobic Reduction and Aerobic Autoxidation : Studies on the autoxidation reactions of sulfonated naphthalene derivatives highlight their environmental persistence and behavior under aerobic conditions, which is crucial for understanding the fate of azo dyes and related compounds in the environment (Kudlich et al., 1999).
Geothermal Tracing
- Geothermal Reservoir Tracing : Polyaromatic sulfonates, including naphthalene sulfonates, have been tested as tracers in geothermal reservoirs, proving their suitability for use in high-temperature reservoirs up to 350 °C (Rose et al., 2001).
Organic Chemistry and Catalysis
- Formation of Functionalized Naphthalenones : A study demonstrates the use of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds to produce functionalized naphthalenones, indicating applications in synthetic organic chemistry and materials science (Chen et al., 2019).
Propriétés
IUPAC Name |
naphthalen-1-yl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O3S/c17-12-8-14(19)16(9-13(12)18)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGZAGQJBZPLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
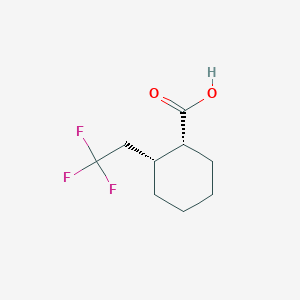
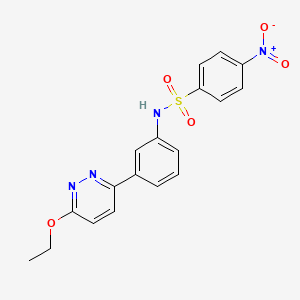
![3-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2822484.png)
![1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2822485.png)

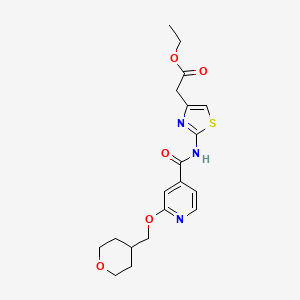
![N-(4-((Benzo[D]1,3-dioxolen-5-YL(2-furylmethyl)amino)sulfonyl)phenyl)ethanamide](/img/structure/B2822491.png)
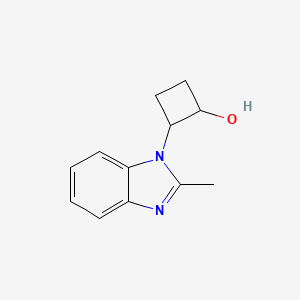
![2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2822497.png)
![[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol](/img/structure/B2822498.png)
![(2Z)-3-({2-[(PHENYLCARBAMOTHIOYL)AMINO]ETHYL}CARBAMOYL)PROP-2-ENOIC ACID](/img/structure/B2822499.png)
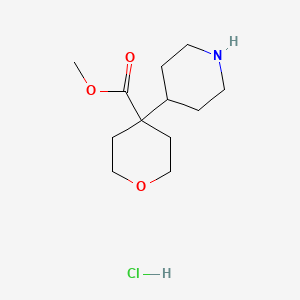
![3-chloro-4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]pyridine](/img/structure/B2822503.png)
![N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2822504.png)
